N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a heterocyclic compound that features a furan ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of furan-2-carbaldehyde with 4,6-dimorpholino-1,3,5-triazine-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced triazine derivatives, and substituted triazine compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan ring and triazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a similar furan ring structure but different functional groups.
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative with different substituents.
Uniqueness
N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is unique due to its combination of a furan ring and a triazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-2-13(25-7-1)12-17-14-18-15(21-3-8-23-9-4-21)20-16(19-14)22-5-10-24-11-6-22/h1-2,7H,3-6,8-12H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIRIBDCMSXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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